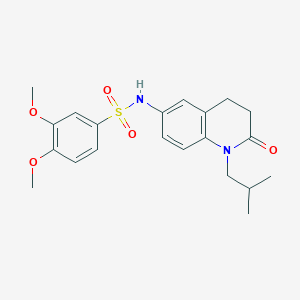
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. This class is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its biological activity.
Structural Characteristics
The compound features several key structural components:
- Tetrahydroquinoline moiety : This core structure is known for its pharmacological potential.
- Sulfonamide group : This functional group is often associated with antibacterial activity.
- Dimethoxybenzene substituent : The presence of methoxy groups can enhance lipophilicity and bioavailability.
The molecular formula of the compound is C19H24N2O4S with a molecular weight of 372.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 941906-65-6 |
Anticancer Properties
Research indicates that compounds derived from tetrahydroquinoline exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial properties. Compounds containing sulfonamide functional groups have been widely studied for their effectiveness against a range of bacterial strains. Preliminary studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating tetrahydroquinoline derivatives demonstrated that certain analogs exhibited potent cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results indicated that modifications to the tetrahydroquinoline structure could enhance selectivity and potency against cancer cells .
- Antimicrobial Efficacy : In vitro tests on related sulfonamide compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar properties.
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects of tetrahydroquinoline derivatives showed inhibition of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests a potential role for this compound in treating inflammatory diseases .
属性
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)17-7-9-19(27-3)20(12-17)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYVMMWYBJNRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














